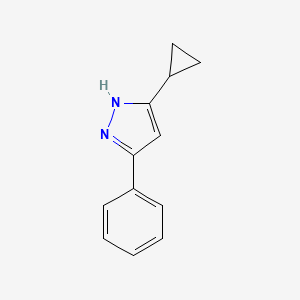

3-cyclopropyl-5-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

5-cyclopropyl-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C12H12N2/c1-2-4-9(5-3-1)11-8-12(14-13-11)10-6-7-10/h1-5,8,10H,6-7H2,(H,13,14) |

InChI Key |

CNRDFXGNMQIYND-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclopropyl 5 Phenyl 1h Pyrazole and Analogous Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions represent a classical and widely employed method for the synthesis of pyrazoles. These methods typically involve the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative, leading to the formation of the five-membered pyrazole (B372694) ring.

Direct Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

The most traditional and straightforward synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govyoutube.com This method's versatility allows for the preparation of a broad spectrum of pyrazole derivatives by varying the substituents on both the dicarbonyl compound and the hydrazine. For the synthesis of 3-cyclopropyl-5-phenyl-1H-pyrazole, the requisite starting material would be 1-cyclopropyl-3-phenyl-1,3-propanedione.

The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an imine or enamine intermediate. youtube.com Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazole ring. youtube.com The reaction conditions are often mild, and the starting materials are readily accessible, making this a highly practical approach.

Multicomponent reactions (MCRs) have further enhanced the efficiency of this method by generating the 1,3-dicarbonyl compound in situ. For instance, enolates can react with acid chlorides to form the 1,3-diketone, which then undergoes cyclization with hydrazine in a one-pot process. beilstein-journals.org This strategy streamlines the synthesis and expands the diversity of accessible pyrazoles. nih.govbeilstein-journals.org

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole | Key Features |

|---|---|---|---|

| 1-Cyclopropyl-3-phenyl-1,3-propanedione | Hydrazine hydrate | This compound | Direct route to the target compound. |

| In situ generated 1,3-diketones | Hydrazine | Various substituted pyrazoles | One-pot multicomponent reaction. beilstein-journals.org |

| 2,4-Diketoesters | Hydrazines | Pyrazole-3-carboxylates | Synthesized via Claisen condensation followed by cyclocondensation. nih.govbeilstein-journals.org |

A significant challenge in the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, such as methylhydrazine, is the potential formation of two regioisomeric pyrazoles. nih.govbeilstein-journals.org The regioselectivity is influenced by the relative reactivity of the two carbonyl groups towards the different nucleophilic nitrogen atoms of the substituted hydrazine. Generally, the more electrophilic carbonyl carbon will be attacked first. The initial attack can be directed by both steric and electronic factors of the substituents on the diketone. ucm.es For instance, in the reaction of an unsymmetrical β-ketoester, the ketone carbonyl is typically more reactive than the ester carbonyl, leading to a preferential attack at the ketonic carbon. Careful control of reaction conditions and the choice of reactants can often favor the formation of one regioisomer over the other.

Cyclocondensation of α,β-Unsaturated Carbonyl Compounds with Hydrazine Derivatives

An alternative and powerful strategy for pyrazole synthesis involves the cyclocondensation of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine derivatives. researchgate.netresearchgate.net This method typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole. beilstein-journals.orgresearchgate.net The use of α,β-unsaturated aldehydes and ketones is a popular method for the synthesis of pyrazolines, which can be readily oxidized to pyrazoles. researchgate.net

For the synthesis of this compound, a suitable precursor would be 1-cyclopropyl-3-phenylprop-2-en-1-one (B8642057) (cyclopropyl phenyl chalcone). The reaction with hydrazine would initially form a pyrazoline intermediate, which can then be oxidized to the desired pyrazole. Using a substituted hydrazine, such as tosylhydrazine, can directly lead to the aromatic pyrazole through elimination of the tosyl group. beilstein-journals.org

| α,β-Unsaturated Carbonyl Compound | Hydrazine Derivative | Intermediate/Product | Key Features |

|---|---|---|---|

| 1-Cyclopropyl-3-phenylprop-2-en-1-one | Hydrazine | Pyrazoline intermediate, then this compound | Requires subsequent oxidation. researchgate.net |

| α,β-unsaturated ketones | Tosylhydrazine | Directly forms pyrazoles | Tosyl group acts as a good leaving group. beilstein-journals.org |

| β-Aryl α,β-unsaturated ketones | Phenyl hydrazine | 5-Arylpyrazole derived α-amino acids | Regioselective synthesis followed by oxidation. rsc.org |

Synthesis via 1,2-Allenic Ketones and Hydrazines

A less common but efficient method for the synthesis of 3,5-disubstituted pyrazoles is the cyclocondensation of 1,2-allenic ketones with hydrazines. researchgate.netrsc.org This approach offers a facile route to pyrazoles under mild reaction conditions. rsc.org The reaction proceeds through a nucleophilic attack of the hydrazine on the allenic system, followed by cyclization. This method has been successfully applied to the synthesis of various substituted pyrazoles. researchgate.netrsc.orgresearchgate.net

Intermolecular Reactions of Hydrazones with Ketones and Aldehydes

The intermolecular reaction of hydrazones with ketones and aldehydes presents another pathway to pyrazoles. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized in situ to yield a variety of pyrazoles. organic-chemistry.orgresearchgate.net This multicomponent approach is highly efficient for producing 3,4,5-trisubstituted pyrazoles. researchgate.net

[3+2] Cycloaddition Strategies

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings, including pyrazoles. nih.gov This strategy involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, the 1,3-dipole is typically a nitrile imine or a diazo compound, and the dipolarophile is an alkyne or an alkene.

Recent advancements have focused on developing regioselective [3+2] cycloaddition reactions. For example, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones has been developed for the synthesis of polysubstituted pyrazoles with excellent regioselectivity. acs.org Similarly, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) allow for the regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org

Another notable [3+2] cycloaddition approach involves the reaction of diazo compounds with alkynes. For instance, di- and trisubstituted pyrazoles can be synthesized from the reaction of (diazomethyl)trimethylsilane with ketones to form a diazo alcohol intermediate, which then undergoes cycloaddition with an alkyne. nih.gov Furthermore, cascade reactions involving the [3+2] cycloaddition of α-diazoesters and ynones, catalyzed by Lewis acids, provide a route to 4-substituted pyrazoles. researchgate.net

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Nitrile imines (from hydrazonoyl halides) | Vinylsulfonium salts | Mild conditions | Pyrazole derivatives | organic-chemistry.org |

| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | Polysubstituted pyrazoles | acs.org |

| Diazo compounds | Alkynes | Thermal | Pyrazoles | organic-chemistry.org |

| α-Diazoesters | Ynones | Al(OTf)3 | 4-Substituted pyrazoles | researchgate.net |

1,3-Dipolar Cycloaddition of Diazo Compounds to Alkynes

The [3+2] cycloaddition between a diazo compound and an alkyne is a classical and powerful method for constructing the pyrazole ring. This reaction is highly atom-economical and can be performed under thermal conditions without the need for a catalyst, making it a "green" synthetic route.

Modern advancements have focused on overcoming the challenges associated with the handling of potentially explosive diazo compounds. A significant development is the one-pot, in-situ generation of diazo compounds from stable precursors like tosylhydrazones. In this procedure, an aldehyde is first condensed with tosylhydrazine to form a tosylhydrazone salt, which then eliminates p-toluenesulfinic acid in the presence of a base to generate the transient diazo species. This species is immediately trapped by a co-present alkyne to furnish the pyrazole product.

This one-pot method allows for the regioselective synthesis of 3,5-disubstituted pyrazoles. The reaction of diazo compounds generated from aldehydes with terminal alkynes consistently yields the 3,5-regioisomer. For the synthesis of this compound, this would involve the reaction of cyclopropyldiazomethane (generated from cyclopropanecarboxaldehyde) with phenylacetylene. The reactions are often conducted by simply heating the components, and in some cases, can proceed under solvent-free conditions, providing the final product in high yield and purity without extensive workup.

| Entry | Diazo Precursor (Aldehyde) | Alkyne | Conditions | Yield (%) |

| 1 | Benzaldehyde | Phenylacetylene | K₂CO₃, MeOH, reflux | 85 |

| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | K₂CO₃, MeOH, reflux | 82 |

| 3 | Cyclohexanecarboxaldehyde | Phenylacetylene | K₂CO₃, MeOH, reflux | 75 |

Metal-Mediated [3+2] Cycloaddition Protocols (e.g., Silver-Catalyzed)

Metal-mediated cycloaddition reactions offer an alternative pathway that often proceeds under milder conditions and with excellent control of regioselectivity. Silver-catalyzed [3+2] cycloaddition has emerged as a robust method for pyrazole synthesis. This protocol utilizes a stable and odorless isocyanide source, N-isocyanoiminotriphenylphosphorane (NIITP), as a "CNN" synthon which reacts with terminal alkynes. nih.govacs.org

The reaction is typically mediated by a silver salt, such as silver(I) carbonate (Ag₂CO₃), often in the presence of a co-catalyst like molybdenum hexacarbonyl (Mo(CO)₆). rsc.org The proposed mechanism involves the formation of a silver acetylide intermediate from the terminal alkyne. rsc.org This silver acetylide then engages in a [3+2] cycloaddition with the NIITP. The reaction demonstrates a broad substrate scope, tolerating various functional groups on both the aryl and alkyl alkyne partners. nih.gov This method is particularly effective for producing monosubstituted and 3,5-disubstituted pyrazoles under mild conditions. acs.orgrsc.org

| Entry | Alkyne | Catalyst System | Solvent | Yield (%) | Ref |

| 1 | Phenylacetylene | Ag₂CO₃, Mo(CO)₆ | THF/H₂O | 71 | rsc.org |

| 2 | 1-Octyne | Ag₂CO₃, Mo(CO)₆ | THF/H₂O | 62 | rsc.org |

| 3 | 4-Ethynyltoluene | Ag₂CO₃, Mo(CO)₆ | THF/H₂O | 74 | rsc.org |

| 4 | Cyclopropylacetylene | Ag₂CO₃, Mo(CO)₆ | THF/H₂O | 55 | rsc.org |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing novel pathways with high efficiency and selectivity. Several metal-based strategies are applicable to the synthesis of this compound and its derivatives.

Copper-Catalyzed Hydroamination of 1,3-Dialkynes for 3,5-Disubstituted Pyrazoles

An efficient synthesis of 3,5-disubstituted pyrazoles can be achieved through the reaction of 1,3-dialkynes with hydrazine. nih.govacs.org This transformation, which can be categorized as a Cope-type hydroamination, proceeds smoothly in dimethyl sulfoxide (B87167) (DMSO) under mild conditions. nih.govacs.org While the reaction can proceed without a catalyst, copper catalysts have been shown to promote similar hydroamination cyclizations effectively.

The one-pot reaction of a 1,3-dialkyne with hydrazine monohydrate provides direct access to the pyrazole core. For the target molecule, the required precursor would be 1-cyclopropyl-5-phenyl-1,3-diyne. The reaction offers good to excellent yields and represents a straightforward approach to symmetrically and asymmetrically 3,5-disubstituted pyrazoles. nih.gov

| Entry | 1,3-Dialkyne | Reagent | Solvent | Yield (%) | Ref |

| 1 | 1,5-Diphenyl-1,3-pentadiyne | N₂H₄·H₂O | DMSO | 92 | nih.gov |

| 2 | 1-Phenyl-5-trimethylsilyl-1,3-pentadiyne | N₂H₄·H₂O | DMSO | 85 | nih.gov |

| 3 | 1-(4-Methoxyphenyl)-5-phenyl-1,3-pentadiyne | N₂H₄·H₂O | DMSO | 95 | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of heterocyclic cores. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is particularly powerful for introducing aryl or alkyl substituents onto a pre-formed pyrazole ring. nih.govorganic-chemistry.org

To synthesize this compound via this method, one could start with either a 3-cyclopropyl-5-halopyrazole and couple it with phenylboronic acid, or a 3-halo-5-phenylpyrazole and couple it with cyclopropylboronic acid. The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like cesium carbonate or potassium carbonate. This methodology is highly versatile, with a broad tolerance for functional groups, and has been successfully applied to the synthesis of a wide array of substituted pyrazoles.

| Entry | Pyrazole Substrate | Boronic Acid | Catalyst | Base | Yield (%) | Ref |

| 1 | 4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 56 | |

| 2 | 5-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 62 | |

| 3 | 3-Bromo-1H-pyrazole | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 95 | nih.gov |

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling Reactions

In the realm of green chemistry, acceptorless dehydrogenative coupling (ADC) reactions represent a highly atom-economical and environmentally benign strategy. Ruthenium catalysts have been successfully employed in the divergent synthesis of pyrazoles from 1,3-diols and arylhydrazines. These reactions proceed with the liberation of only water and hydrogen gas as byproducts, avoiding the need for stoichiometric oxidants or hydrogen acceptors.

A catalytic system comprising Ru₃(CO)₁₂ and an NHC-phosphine-phosphine ligand has been shown to be effective. By tuning the reaction conditions, such as the base and temperature, the reaction can be selectively directed towards either pyrazoles or 2-pyrazolines. This method offers high selectivity, a broad substrate scope, and good yields for the synthesis of various substituted pyrazoles.

| Entry | 1,3-Diol | Arylhydrazine | Catalyst System | Base | Yield (%) | Ref |

| 1 | 1,3-Propanediol | Phenylhydrazine | Ru₃(CO)₁₂/L1 | t-BuOK | 95 | |

| 2 | 1-Phenyl-1,3-propanediol | Phenylhydrazine | Ru₃(CO)₁₂/L1 | t-BuOK | 85 | |

| 3 | 1,3-Butanediol | 4-Chlorophenylhydrazine | Ru₃(CO)₁₂/L1 | t-BuOK | 81 | |

| L1 = NHC-phosphine-phosphine ligand |

Iron-Catalyzed Regioselective Routes to Substituted Pyrazoles

Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed routes for the regioselective synthesis of substituted pyrazoles have been developed, offering a cost-effective and sustainable approach.

One such method involves the reaction of diarylhydrazones with vicinal diols, catalyzed by an iron salt. This process allows for the conversion of a wide range of substrates into 1,3- and 1,3,5-substituted pyrazoles. The reaction proceeds with high regioselectivity, providing a valuable tool for accessing complex pyrazole structures from readily available starting materials.

| Entry | Hydrazone | Vicinal Diol | Catalyst | Solvent | Yield (%) | Ref |

| 1 | N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide | 1,2-Propanediol | FeCl₃ | Dioxane | 85 | |

| 2 | N'-(Diphenylmethylene)benzohydrazide | Ethylene Glycol | FeCl₃ | Dioxane | 82 | |

| 3 | N'-(1-Phenylethylidene)benzohydrazide | 1,2-Propanediol | FeCl₃ | Dioxane | 78 |

Continuous Flow Chemistry in Pyrazole Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processes, particularly for the synthesis of 3,5-disubstituted pyrazoles. almacgroup.com This section details the mechanistic benefits and scalability of employing flow synthesis for these compounds.

Mechanistic Advantages and Scalability in Flow Synthesis of 3,5-Disubstituted Pyrazoles

The use of continuous flow reactors for the synthesis of 3,5-disubstituted pyrazoles provides several key mechanistic advantages that contribute to enhanced safety, efficiency, and scalability. almacgroup.commit.edu A significant benefit is the ability to safely handle hazardous reagents and intermediates at elevated temperatures and pressures, which would be risky in large-scale batch reactors. mit.edu The small reactor volumes in flow systems minimize the potential impact of exothermic events. almacgroup.com

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. almacgroup.com For instance, a continuous flow approach for the synthesis of 3,5-disubstituted pyrazoles via a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination has been developed. rsc.orgresearchgate.net This method avoids the isolation of intermediates, streamlining the process and reducing waste. rsc.org The enhanced mass and heat transfer in flow reactors can significantly shorten reaction times compared to batch methods. almacgroup.commit.edu

From a scalability perspective, flow synthesis offers a more straightforward path from laboratory to industrial production. Scaling up in a flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), rather than by increasing the reactor volume, which can introduce new challenges in mixing and heat transfer. mit.edu A notable example is the development of a cGMP-qualified flow reactor capable of producing over 100 kg of product per day, highlighting the industrial viability of this technology. almacgroup.com Furthermore, a telescoped four-step continuous flow synthesis of a measles therapeutic, AS-136A, was achieved with a total residence time of only 31.7 minutes, demonstrating the efficiency and potential for rapid, on-demand synthesis. mit.edu

Metal-Free Synthetic Protocols for Pyrazole Scaffold Assembly

The development of metal-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. rsc.org Several innovative metal-free protocols for the construction of the pyrazole scaffold have been reported.

One effective metal-free approach involves the reaction of aldehyde hydrazones with acetylenic esters. researchgate.net This method allows for the synthesis of a diverse library of pyrazole derivatives with a wide range of functional groups in moderate to good yields. researchgate.net The reaction proceeds selectively in trifluoroacetic acid under mild conditions, showcasing its practicality. researchgate.net

Another notable metal-free strategy is the three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur to generate pyrazole-tethered thioamides. nih.gov This protocol is operationally simple and boasts a broad substrate scope. nih.gov A plausible mechanism suggests the initial reaction of the pyrazole-3-carbaldehyde with an amine to form an iminium intermediate. nih.gov Furthermore, pyrazole C-3/5-linked amide conjugates can be synthesized via an oxidative amination of pyrazole carbaldehydes using hydrogen peroxide as a green oxidant. nih.gov These metal- and catalyst-free reactions represent a significant step towards more sustainable chemical manufacturing. nih.gov

| Starting Materials | Reagents | Product Type | Key Features |

| Aldehyde hydrazones, Acetylenic esters | Trifluoroacetic acid | Pyrazoles, Chromenopyrazoles | Metal-free, mild conditions, wide substrate scope. researchgate.net |

| Pyrazole carbaldehydes, Secondary amines, Elemental sulfur | None | Pyrazole-tethered thioamides | Metal-free, catalyst-free, three-component reaction. nih.gov |

| Pyrazole carbaldehydes, 2-Aminopyridines | Hydrogen peroxide | Pyrazole-pyridine conjugates with amide tethers | Metal-free, oxidative amination. nih.gov |

Enantioselective Hydroamination in the Formation of N-Cyclopropyl Pyrazoles

The synthesis of chiral N-cyclopropyl pyrazoles is of particular interest due to the presence of this motif in various biologically active molecules. nih.gov A highly effective method for the enantioselective synthesis of these compounds is the copper-catalyzed hydroamination of cyclopropenes with pyrazoles. nih.govnih.govacs.org

This approach utilizes an earth-abundant copper catalyst to achieve high regio-, diastereo-, and enantiocontrol under mild reaction conditions. nih.govnih.govacs.org A key finding of this research is that the hydroamination reaction proceeds with N2:N1 regioselectivity, favoring the more sterically hindered nitrogen of the pyrazole ring. nih.govnih.govacs.org

Mechanistic studies, including Density Functional Theory (DFT) calculations, support a unique five-centered aminocupration pathway. nih.govnih.govacs.org This copper-amido strategy provides a valuable alternative to existing copper-hydride approaches for hydroamination. nih.gov The developed method has been shown to be applicable to a range of substituted pyrazoles and cyclopropenes, affording the corresponding chiral N-cyclopropyl pyrazoles in good yields and with excellent enantioselectivities. nih.gov

| Catalyst System | Reactants | Product | Key Outcomes |

| Copper catalyst | Pyrazoles, Cyclopropenes | Chiral N-cyclopropyl pyrazoles | High regio-, diastereo-, and enantiocontrol; N2:N1 regioselectivity. nih.govnih.govacs.org |

Elucidating the Chemical Reactivity and Strategic Transformations of 3 Cyclopropyl 5 Phenyl 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Nucleus

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The C4 position is generally the most reactive site for such transformations in 3,5-disubstituted pyrazoles due to electronic and steric factors.

Regioselective Halogenation at the C4 Position

The introduction of a halogen atom at the C4 position of the pyrazole ring is a common and synthetically useful transformation. This functionalization provides a handle for further modifications, such as cross-coupling reactions.

The bromination of pyrazoles can be achieved using various brominating agents. For instance, the bromination of pyrazoles bearing a cyclopropyl (B3062369) group has been documented. The compound 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole is a known derivative, indicating that the C4 position is susceptible to bromination even with the presence of a cyclopropyl group. The bromine atom at the C4 position is particularly reactive in subsequent cross-coupling reactions, such as the Sonogashira coupling.

Detailed research on the direct halogenation of 3-cyclopropyl-5-phenyl-1H-pyrazole is not extensively reported in the reviewed literature. However, based on the reactivity of analogous pyrazole systems, treatment with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent such as chloroform (B151607) or acetic acid would be expected to yield the corresponding 4-bromo-3-cyclopropyl-5-phenyl-1H-pyrazole. Similarly, chlorination can be anticipated with reagents like N-chlorosuccinimide (NCS).

Table 1: Halogenation at the C4 Position of Pyrazole Derivatives

| Precursor | Reagent | Product | Reference |

| 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole | Brominating Agent | 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole |

Nitration Reactions of Pyrazoles

The nitration of pyrazoles can lead to a variety of products, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring.

Studies on the nitration of 3-methyl-1,5-diphenylpyrazole, a close structural analog of this compound, provide valuable insights. rsc.org When nitrated with one mole of nitric acid in sulfuric acid at 0°C, the reaction selectively occurs on the 5-phenyl ring, yielding the 5-p-nitroderivative. rsc.org Using an excess of nitric acid under the same conditions leads to the dinitro-derivative, with nitro groups on both the 1- and 5-phenyl rings. rsc.org To achieve nitration on the pyrazole nucleus itself, more forcing conditions are required. Heating with a nitrating mixture at 100°C introduces a nitro group at the 4-position of the pyrazole ring. rsc.org

Alternatively, using acetyl nitrate (B79036) as the nitrating agent can favor substitution on the pyrazole ring, affording the 4-nitro compound. rsc.org Further nitration of this intermediate can then lead to substitution on the phenyl rings. rsc.org The nitration of 5-phenylisoxazole, another related heterocyclic compound, with a mixture of nitric acid and sulfuric acid also results in nitration of the phenyl ring. researchgate.net

Table 2: Nitration of 3-Methyl-1,5-diphenylpyrazole

| Reagent | Conditions | Major Product | Reference |

| Nitric acid (1 mole) in H₂SO₄ | 0°C | 3-Methyl-1-phenyl-5-(p-nitrophenyl)pyrazole | rsc.org |

| Excess nitric acid in H₂SO₄ | 0°C | 3-Methyl-1-(p-nitrophenyl)-5-(p-nitrophenyl)pyrazole | rsc.org |

| Nitrating mixture | 100°C | 3-Methyl-4-nitro-1,5-diphenylpyrazole | rsc.org |

| Acetyl nitrate | - | 3-Methyl-4-nitro-1,5-diphenylpyrazole | rsc.org |

Formylation Processes

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. igmpublication.orgorganic-chemistry.orgwikipedia.org This reaction typically utilizes a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. wikipedia.org

The formylation of pyrazoles via the Vilsmeier-Haack reaction generally occurs at the C4 position. igmpublication.orgnih.gov For instance, the reaction has been successfully applied to synthesize various 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org The reaction conditions often involve heating the pyrazole substrate with an excess of DMF and POCl₃. arkat-usa.org

Table 3: Vilsmeier-Haack Formylation of Substituted Pyrazoles

| Substrate | Reagents | Product | Reference |

| Substituted acetophenone (B1666503) hydrazones | DMF, POCl₃ | Formyl pyrazoles | igmpublication.org |

| 1,3-Disubstituted 5-chloro-1H-pyrazoles | DMF, POCl₃ | 5-Chloro-1H-pyrazole-4-carbaldehydes | arkat-usa.org |

| N-(4-acetylphenyl)benzenesulfonamide | Vilsmeier Reagent | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | nih.gov |

Transformations of the N-H Pyrazole Moiety

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base, allowing for subsequent functionalization at the nitrogen atom. In unsymmetrical pyrazoles like this compound, N-functionalization can lead to two regioisomeric products.

Selective N-Alkylation Reactions

The N-alkylation of pyrazoles is a fundamental transformation for modifying their properties. The regioselectivity of this reaction is influenced by the nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the solvent used.

A study on the N-alkylation of 3-methyl-5-phenyl-1H-pyrazole, a close analog, with phenethyl trichloroacetimidate (B1259523) in the presence of a Brønsted acid catalyst resulted in a mixture of two regioisomers. semanticscholar.orgmdpi.com The major product was the isomer where the alkyl group is attached to the nitrogen atom adjacent to the phenyl group, formed in a 2.5:1 ratio. semanticscholar.org This selectivity is attributed to steric effects. semanticscholar.org

In another approach, the N-alkylation of pyrazoles can be achieved under basic conditions using an alkyl halide. mdpi.com The use of different bases and solvents can influence the ratio of the N1 and N2 isomers. For industrial applications, gas-phase N-alkylation using a crystalline aluminosilicate (B74896) or aluminophosphate catalyst has been developed to produce N-alkylpyrazoles with high yields under mild conditions. google.comgoogle.com

Table 4: N-Alkylation of 3-Methyl-5-phenyl-1H-pyrazole

| Alkylating Agent | Catalyst/Conditions | Product Ratio (N1:N2) | Reference |

| Phenethyl trichloroacetimidate | Brønsted acid | 2.5:1 | semanticscholar.org |

N-Acylation Procedures

The N-acylation of pyrazoles is another important transformation that can be achieved by reacting the pyrazole with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base.

The synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole has been accomplished by reacting 3,5-diphenyl-2-pyrazoline with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). akademisains.gov.my The Lewis acid activates the acyl chloride, facilitating the acylation of the pyrazole nitrogen. akademisains.gov.my

Phase-transfer catalysis (PTC) has also been employed for the acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles using various acyl halides in the presence of tetrabutylammonium (B224687) bromide as the catalyst. researchgate.net This method allows for a comparative study of N- versus O- and C-acylation. researchgate.net For this compound, reaction with an acyl chloride, such as acetyl chloride, in the presence of a suitable base would be expected to yield the corresponding N-acylpyrazole. The regioselectivity would likely be influenced by the steric bulk of the acylating agent and the substituents on the pyrazole ring.

Reactivity and Functionalization of the Cyclopropyl and Phenyl Substituents

The presence of both a phenyl and a cyclopropyl group on the pyrazole core of this compound offers distinct opportunities for selective chemical modifications. The reactivity of each substituent is influenced by the electronic nature of the pyrazole ring and the other substituent.

Electrophilic Substitutions on the Phenyl Ring (e.g., further derivatization)

The phenyl ring at the C5 position of the pyrazole nucleus is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The pyrazole ring itself is considered a π-excessive system, which can influence the reactivity of its substituents. chim.it The specific position of substitution on the phenyl ring (ortho, meta, or para) will be directed by the electronic properties of the pyrazole ring and any existing substituents on the phenyl group itself.

A general strategy for the functionalization of a phenyl-substituted pyrazole involves a sequence of nitration, reduction, and diazotization. google.com For instance, a 3-(substituted phenyl)pyrazole derivative can undergo nitration using a nitrating agent in an inert solvent. google.com The resulting nitro-substituted compound can then be reduced to an amino group. google.com This amino group can be further transformed, for example, through diazotization followed by decomposition to introduce other functionalities. google.com The reaction temperatures for these transformations typically range from 0 to 180°C. google.com

Table 1: Illustrative Functionalization of the Phenyl Ring

| Reaction Step | Reagents/Conditions | Product Type |

| Nitration | Nitrating agent, inert solvent | Nitro-phenyl pyrazole derivative |

| Reduction | Reducing agent, inert solvent | Amino-phenyl pyrazole derivative |

| Diazotization | Diazotizing agent, inert solvent | Diazonium salt of phenyl pyrazole |

| Decomposition | Heat or specific reagents | Variously substituted phenyl pyrazole |

This table illustrates a general pathway for the derivatization of the phenyl ring on a pyrazole core.

Controlled Transformations of the Cyclopropyl Moiety within the Pyrazole Framework

The cyclopropyl group is a three-membered carbocyclic ring that possesses unique chemical properties due to its significant ring strain and sp³-hybridized carbons with high p-character in their C-C bonds. hyphadiscovery.com This imparts a degree of unsaturation and allows the cyclopropyl ring to participate in reactions typically associated with alkenes. However, the cyclopropyl group is also known for its relative stability, particularly towards oxidative metabolism, due to the high C-H bond dissociation energy. hyphadiscovery.com

Transformations of the cyclopropyl moiety within the pyrazole framework can be challenging but offer a route to novel derivatives. One potential transformation is oxidative ring opening. For example, cytochrome P450 (CYP) mediated oxidation of cyclopropylamines can lead to reactive ring-opened intermediates. hyphadiscovery.com While this compound is not a cyclopropylamine, this highlights a potential, albeit likely strenuous, reaction pathway for the cyclopropyl group. In some instances, oxidation of a cyclopropyl ring has been observed in hepatocytes, leading to hydroxylated metabolites. hyphadiscovery.com

Another approach to modifying the cyclopropyl group could involve reactions that proceed via radical intermediates or transition-metal catalysis. The cyclopropyl group can undergo ring-opening reactions under certain conditions, for instance, in the presence of specific catalysts or upon radical formation. hyphadiscovery.com Additionally, the synthesis of some cyclopropylpyrazoles has been achieved through the reaction of vinylpyrazoles with dichlorocarbene, suggesting that the reverse reaction, the opening of the cyclopropyl ring, might be feasible under specific conditions. mdpi.com

Ring Transformations and Rearrangement Reactions of Pyrazole Derivatives

The pyrazole ring, while aromatic and generally stable, can undergo a variety of transformation and rearrangement reactions, particularly under specific conditions or with appropriate substitution patterns. These reactions can lead to the formation of other heterocyclic systems or structurally isomeric pyrazoles.

One documented transformation is the conversion of pyrazolyl-substituted amidrazones into 1,2,4-triazolyl ketone hydrazones. researchgate.net This process is thought to proceed through an oxidative mechanism. researchgate.net While not a direct transformation of the this compound core itself, it demonstrates the potential for the pyrazole ring to be a precursor to other five-membered heterocycles.

Rearrangement reactions of pyrazoles can also occur. For example, fused pyrazoles formed via intramolecular 1,3-dipolar cycloadditions can undergo a subsequent thermal [1s, 5s] sigmatropic shift, leading to a ring contraction to form spirocyclic pyrazoles. nih.gov Another type of rearrangement is the thio-Claisen rearrangement, which has been observed in the ortho-allylation of pyrazole sulfoxides, leading to C-H substitution. acs.org

These transformations and rearrangements are often dependent on the specific substituents present on the pyrazole ring, as they can influence the electronic distribution and steric environment of the molecule, thereby facilitating or hindering certain reaction pathways.

Acid-Base Chemistry of Pyrazoles and Substituent Effects

Pyrazoles are amphoteric compounds, possessing both a weakly acidic pyrrole-like NH group and a weakly basic pyridine-like nitrogen atom. nih.govmdpi.com The acid-base properties of a specific pyrazole derivative are significantly influenced by the nature and position of the substituents on the ring. nih.gov

Determination of Proton Affinity

Proton affinity (PA) is a measure of the basicity of a compound in the gas phase. Theoretical studies using density functional theory (DFT) have been employed to calculate the PA of a wide range of pyrazole derivatives. nih.govresearchgate.net These studies have shown that the presence of electron-donating groups on the pyrazole ring generally increases the proton affinity, making the compound more basic in the gas phase. nih.govresearchgate.net Conversely, electron-withdrawing groups decrease the proton affinity. researchgate.net

Evaluation of pKa Values

The pKa value quantifies the acidity of a compound in a solution. For pyrazoles, the pKa of the conjugate acid (related to the basicity of the pyridine-like nitrogen) is a key parameter. The pKa of unsubstituted pyrazole is approximately 2.5. youtube.com Substituents on the pyrazole ring can significantly alter this value.

Table 2: Predicted Substituent Effects on the Acid-Base Properties of this compound

| Property | Substituent | Position | Predicted Effect | Rationale |

| Proton Affinity (Basicity) | Cyclopropyl | C3 | Increase | Electron-donating nature of the cyclopropyl group. nih.gov |

| Proton Affinity (Basicity) | Phenyl | C5 | Minor effect | The effect of a 5-phenyl group is generally small. researchgate.net |

| pKa (Basicity) | Cyclopropyl | C3 | Increase | Electron-donating groups increase basicity. nih.gov |

| pKa (Basicity) | Phenyl | C5 | Minor influence | Substituent at C5 has less impact than at C3. researchgate.net |

| Acidity (NH proton) | Cyclopropyl | C3 | Increase | Electron-donating groups can increase the acidity of the NH proton. mdpi.com |

This table provides a qualitative prediction of the substituent effects on the acid-base chemistry based on general principles outlined in the cited literature.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-cyclopropyl-5-phenyl-1H-pyrazole. bohrium.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, connectivity, and the dynamic process of tautomerism. bohrium.comfu-berlin.de

The primary analytical challenge for asymmetrically substituted pyrazoles such as this compound is the phenomenon of annular tautomerism. The compound can exist as two distinct tautomers: this compound and 5-cyclopropyl-3-phenyl-1H-pyrazole. NMR spectroscopy is the most effective tool for identifying and quantifying these forms in solution. fu-berlin.de

¹H NMR spectroscopy provides precise information on the chemical environment of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the pyrazole (B372694) ring proton, the phenyl group protons, and the cyclopropyl (B3062369) group protons.

The tautomeric equilibrium can be studied by observing the signals in the ¹H NMR spectrum. fu-berlin.de Depending on factors like solvent and temperature, the rate of proton exchange between the two nitrogen atoms can be slow on the NMR timescale, allowing for the observation of separate signals for each tautomer. fu-berlin.de The 3-phenyl tautomer is generally found to be the major form in solution for related 3(5)-phenylpyrazoles. fu-berlin.de

The chemical shifts are influenced by the electronic effects of the substituents. The phenyl group typically deshields nearby protons, while the cyclopropyl group has a more complex electronic contribution.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| N-H | ~13.6 | Broad Singlet | - | Chemical shift is highly dependent on solvent and concentration. |

| Phenyl-H (ortho) | 7.70 - 7.80 | Multiplet | - | Deshielded due to proximity to the pyrazole ring. |

| Phenyl-H (meta, para) | 7.30 - 7.50 | Multiplet | - | Complex multiplet for the remaining three protons. |

| Pyrazole C4-H | ~6.1 - 6.4 | Singlet / Triplet | ~2.1 | Appears as a singlet or a fine triplet due to coupling with cyclopropyl/NH protons. |

| Cyclopropyl-CH | 1.80 - 2.00 | Multiplet | - | Methine proton of the cyclopropyl group. |

Note: The data presented are estimated values based on known spectroscopic data for structurally similar pyrazole compounds. Actual experimental values may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. gsu.edu The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly diagnostic for assigning the predominant tautomer. rsc.org

In the 3-cyclopropyl-5-phenyl tautomer, the C5 carbon, bonded to the phenyl group, would resonate at a different frequency compared to the C3 carbon, which is attached to the cyclopropyl group. Similarly, in the 5-cyclopropyl-3-phenyl tautomer, these chemical shifts would be altered. For related 1-phenyl-3,5-disubstituted pyrazoles, the chemical shifts for the pyrazole ring carbons are well-documented. researchgate.net

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 (pyrazole) | ~150 - 155 | Attached to the cyclopropyl group. |

| C5 (pyrazole) | ~140 - 145 | Attached to the phenyl group. |

| C4 (pyrazole) | ~103 - 107 | The chemical shift shows dependence on the substituents at C3 and C5. researchgate.net |

| C-ipso (phenyl) | ~130 - 133 | Carbon atom of the phenyl ring attached to the pyrazole. |

| C-ortho, C-meta, C-para (phenyl) | 125 - 129 | Aromatic carbons of the phenyl substituent. |

| C-methine (cyclopropyl) | ~8 - 12 | Methine carbon of the cyclopropyl group. |

Note: The data presented are estimated values based on known spectroscopic data for structurally similar pyrazole compounds. Actual experimental values may vary.

In the solid state, intermolecular interactions, such as hydrogen bonding, can lock the molecule into a single tautomeric form. rsc.org Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful technique to study this phenomenon. bohrium.com By comparing the solid-state NMR spectrum with the solution-state spectrum, one can determine the preferred tautomer in the crystalline phase. mdpi.com

Furthermore, variable temperature ¹³C CP/MAS NMR experiments can be used to investigate dynamic processes like solid-state proton transfer (SSPT). rsc.org If a dynamic equilibrium exists between tautomers in the solid state, changes in the NMR line shapes, such as broadening or coalescence of signals for C3 and C5, can be observed as the temperature is varied. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. derpharmachemica.com For this compound, these spectra would be characterized by specific absorption or scattering bands corresponding to the pyrazole ring, the phenyl substituent, and the cyclopropyl group.

Key expected vibrational frequencies include:

N-H Stretching: A broad band in the IR spectrum, typically in the range of 3100-3300 cm⁻¹, characteristic of the hydrogen-bonded N-H group in the pyrazole ring.

C-H Stretching: Aromatic C-H stretching from the phenyl group appears above 3000 cm⁻¹. The C-H stretching of the cyclopropyl group also falls in this region.

C=N and C=C Stretching: Vibrations associated with the pyrazole and phenyl rings typically occur in the 1400-1600 cm⁻¹ region. researchgate.net

Ring Vibrations: Pyrazole ring breathing and deformation modes, as well as phenyl ring modes, appear in the fingerprint region (below 1400 cm⁻¹).

Cyclopropyl Vibrations: Characteristic C-C stretching and CH₂ deformation modes of the cyclopropyl ring are also expected.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3300 | N-H stretch (hydrogen-bonded) |

| 3000 - 3100 | Aromatic and cyclopropyl C-H stretch |

| 1500 - 1600 | C=N stretch (pyrazole ring) |

| 1450 - 1580 | C=C stretch (aromatic rings) |

Note: Data are typical ranges for the specified functional groups.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₂N₂), the expected monoisotopic mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).

The most common ionization technique for such molecules is Electrospray Ionization (ESI), which would likely produce the protonated molecular ion, [M+H]⁺.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₂H₁₂N₂ | 184.10005 |

| [M+H]⁺ | C₁₂H₁₃N₂ | 185.10732 |

Note: Calculated m/z values are for the most abundant isotopes.

In addition to the molecular ion, mass spectrometry provides information on the fragmentation pattern of the molecule under ionization, which can help confirm the structure. Common fragmentation pathways for pyrazoles might include the loss of small neutral molecules or cleavage of the substituent groups.

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, definitively establishing which tautomer is present in the crystal lattice. fu-berlin.denih.gov

For a related compound, 4-bromo-3-phenylpyrazole, X-ray analysis showed that the 3-phenyl tautomer exists in the solid state. fu-berlin.de It is highly probable that this compound would also crystallize as a single tautomer, likely stabilized by intermolecular hydrogen bonding between the N-H group of one molecule and a nitrogen atom of an adjacent molecule, forming dimers or catemers. mdpi.com

The crystallographic data would also reveal the relative orientations of the phenyl and cyclopropyl rings with respect to the pyrazole ring. The phenyl ring is typically twisted out of the plane of the pyrazole ring to minimize steric hindrance. researchgate.net

Table 5: Hypothetical Crystallographic Data Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

| a (Å) | Varies |

| b (Å) | Varies |

| c (Å) | Varies |

| α (°) | Varies |

| β (°) | Varies |

| γ (°) | Varies |

Note: These are representative parameters; actual values require experimental determination.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a standard method for investigating the electronic structure of many-body systems, including molecules. It is widely used to predict a variety of molecular properties with a favorable balance between computational cost and accuracy.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 3-cyclopropyl-5-phenyl-1H-pyrazole, this involves calculating bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms.

Theoretical geometry optimization is often performed using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p) or TZVP. nih.govmdpi.com These calculations would determine the preferred orientation of the cyclopropyl (B3062369) and phenyl rings relative to the central pyrazole (B372694) ring. The planarity between the phenyl and pyrazole rings is of particular interest, as it can be influenced by steric hindrance and electronic effects. Conformational analysis would explore the rotational barriers of the substituent groups to identify the global energy minimum structure. While specific experimental data for this compound is not available, calculations on analogous substituted pyrazoles confirm that DFT can reliably predict these geometric parameters. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) The following data is illustrative, based on typical values for pyrazole, phenyl, and cyclopropyl fragments from DFT calculations on related structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | ~1.35 Å |

| C3-N2 | ~1.33 Å | |

| C3-C(cyclopropyl) | ~1.49 Å | |

| C5-C(phenyl) | ~1.48 Å | |

| Bond Angle | N1-N2-C3 | ~112° |

| N2-C3-C4 | ~110° | |

| C4-C5-N1 | ~105° | |

| Dihedral Angle | C4-C5-C(phenyl)-C(phenyl) | Variable (defines phenyl ring torsion) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Values are illustrative and represent typical ranges for similar aromatic heterocyclic systems.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.0 to -5.5 eV |

| LUMO Energy | ~ -1.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 eV |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net The accuracy of these predictions is sensitive to the chosen functional and basis set. bohrium.com For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. This is particularly useful for distinguishing between the two possible tautomers, as the chemical environments of the ring atoms change significantly with the position of the N-H proton. researchgate.net

Vibrational Frequencies: Computational methods can also predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectroscopy. derpharmachemica.com These calculations help in assigning specific vibrational modes, such as N-H stretching, aromatic C-H stretching, and the stretching of the pyrazole ring. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. derpharmachemica.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Frequencies are illustrative and based on DFT calculations for analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Pyrazole N-H | ~3500 cm⁻¹ |

| C-H Stretch (Aromatic) | Phenyl C-H | ~3100-3000 cm⁻¹ |

| C-H Stretch (Aliphatic) | Cyclopropyl C-H | ~3000-2900 cm⁻¹ |

| C=C/C=N Stretch | Pyrazole/Phenyl Rings | ~1600-1450 cm⁻¹ |

Computational Studies of Tautomeric Equilibria in Pyrazoles

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles. For a 3,5-disubstituted pyrazole like the title compound, an equilibrium exists between the 3-cyclopropyl-5-phenyl and the 5-cyclopropyl-3-phenyl tautomers, arising from the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com

Computational chemistry can be used to determine the relative stabilities of the different tautomers. By calculating the total electronic energy of each optimized tautomer, one can predict their equilibrium ratio. Such studies can be performed for the molecule in the gas phase (as an isolated system) and in various solvents by using a polarizable continuum model (PCM). researchgate.netorientjchem.org

The relative stability is influenced by the electronic nature of the substituents. mdpi.com Generally, electron-withdrawing groups tend to favor the C5 position, while electron-donating groups favor the C3 position. In the case of 3(5)-phenylpyrazole, studies have shown that the 3-phenyl tautomer is generally more stable in solution. fu-berlin.de The interplay between the electron-donating cyclopropyl group and the phenyl group in this compound would determine the final tautomeric preference. DFT calculations would provide quantitative estimates of the energy difference (ΔE) and the equilibrium constant (KT) between the two forms.

Table 4: Predicted Tautomeric Equilibrium Properties (Illustrative) Based on general principles from studies on substituted pyrazoles.

| Tautomer System | Phase | Relative Energy (ΔE, kcal/mol) (Tautomer 2 vs. 1) | Predicted Ratio (Tautomer 1 : Tautomer 2) |

| 3-cyclopropyl-5-phenyl ⇌ 5-cyclopropyl-3-phenyl | Gas Phase | -0.5 to -2.0 | Favors 5-cyclopropyl-3-phenyl |

| 3-cyclopropyl-5-phenyl ⇌ 5-cyclopropyl-3-phenyl | Water (PCM) | -0.2 to -1.5 | Favors 5-cyclopropyl-3-phenyl |

Beyond the equilibrium ratio, DFT calculations can elucidate the mechanism of the proton transfer reaction. By locating the transition state structure for the interconversion between the two tautomers, the energy barrier for the tautomerization process can be calculated. researchgate.net

This energy barrier represents the activation energy required for the proton to move from one nitrogen to the other. Studies have shown that for an isolated pyrazole molecule, this intramolecular proton transfer has a very high energy barrier. However, the presence of solvent molecules, particularly protic solvents like water, can dramatically lower this barrier by creating a hydrogen-bonded bridge that facilitates an intermolecular proton shuttle mechanism. researchgate.net This phenomenon can be modeled computationally by including explicit solvent molecules in the calculation or through advanced solvent models.

Table 5: Predicted Tautomerization Energy Barriers (Illustrative) Based on computational studies of proton transfer in similar heterocyclic systems.

| Pathway | Environment | Predicted Energy Barrier (kcal/mol) |

| Intramolecular Proton Transfer | Gas Phase | ~40-50 kcal/mol |

| Solvent-Assisted Proton Transfer | With Water Molecules | ~5-15 kcal/mol |

Modeling the Impact of Substituent Electronic Nature on Tautomeric Stability

The tautomerism of pyrazole derivatives is a subject of significant interest, as the position of the hydrogen atom on the pyrazole nitrogen can be influenced by various factors, including the electronic nature of the substituents on the ring. mdpi.comresearchgate.net In the case of this compound, two primary tautomers are possible: this compound and 5-cyclopropyl-3-phenyl-1H-pyrazole.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for predicting the relative stabilities of these tautomers. eurasianjournals.comresearchgate.net The electronic properties of the cyclopropyl and phenyl groups play a pivotal role in determining which tautomer is more stable. The cyclopropyl group, with its unique electronic character, and the phenyl group can influence the electron density distribution within the pyrazole ring, thereby affecting the stability of the N-H bond at different positions.

For instance, in a study on 1H-pyrazole-3-(N-tert-butyl)-carboxamide, it was found that in solution, a temperature-dependent equilibrium exists between the 3-substituted and 5-substituted tautomers. researchgate.net While specific computational data for this compound is not detailed in the provided results, the principles from related studies can be applied. The relative electron-donating or electron-withdrawing nature of the cyclopropyl and phenyl substituents would be the determining factor in the tautomeric equilibrium.

Theoretical Determination of Acid-Base Properties (pKa, Proton Affinity)

The acid-base properties, specifically the pKa and proton affinity (PA), are fundamental to understanding the chemical reactivity and biological activity of pyrazole derivatives. researchgate.net Computational methods provide a powerful means to predict these properties, offering insights that complement experimental measurements. researchgate.net

Theoretical studies on a large set of pyrazoles have demonstrated that DFT calculations can accurately reproduce gas-phase proton affinities. researchgate.net For aqueous pKa values, the calculations are more complex and often require consideration of tautomeric forms and the conformation of substituents, such as the phenyl group. researchgate.net The accuracy of these predictions is crucial, as the ionization state of a molecule significantly impacts its behavior in different environments.

Table 1: Theoretical Acidity and Basicity Parameters for Pyrazole Derivatives

| Parameter | Description | Relevance to this compound |

|---|---|---|

| pKa | The negative logarithm of the acid dissociation constant. | Determines the extent of ionization in aqueous solution. The phenyl and cyclopropyl groups will influence the acidity of the pyrazole N-H. |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | A measure of the intrinsic basicity of the molecule in the gas phase. The electron density on the pyrazole nitrogen atoms, modulated by the substituents, dictates this value. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. eurasianjournals.com These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how reactions proceed.

For example, computational studies have been used to investigate the reaction mechanism of the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides from the corresponding acid chloride. researchgate.net In the context of this compound, computational modeling could be employed to study a variety of reactions, such as its synthesis or its participation in further chemical transformations.

Recent research has highlighted the use of dual photoredox/cobalt catalysis for the hydrobromination and hydrochlorination of allyl carboxylates, with some reactions involving pyrazole-containing molecules. acs.org While not directly studying this compound, this demonstrates the application of computational chemistry in understanding complex, catalyzed reactions involving pyrazole derivatives. These computational approaches can help rationalize observed regioselectivity and reaction outcomes. acs.org

Investigation of Intermolecular Interactions and Self-Association Phenomena

The intermolecular interactions and self-association of pyrazole derivatives are critical for understanding their physical properties in both the solid state and in solution. mdpi.com Pyrazoles can form various self-associated structures, such as dimers, trimers, and catemers, through hydrogen bonding. mdpi.com

Computational studies have been instrumental in investigating these phenomena. For instance, theoretical studies have explored proton transfer in the gas phase resulting from intermolecular interactions in pyrazoles. mdpi.com The nature and strength of these interactions are influenced by the substituents on the pyrazole ring. The cyclopropyl and phenyl groups in this compound would affect the hydrogen bonding capabilities and the preferred self-association patterns.

In the solid state, X-ray crystallography has revealed that pyrazoles can form linear chains or cyclic oligomers. mdpi.com In solution, the self-association is highly dependent on the solvent, with polar protic solvents capable of disrupting pyrazole-pyrazole hydrogen bonds in favor of pyrazole-solvent interactions. mdpi.com Computational models can simulate these solvent effects and predict the most likely aggregation states under different conditions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-cyclopropyl-3-phenyl-1H-pyrazole |

| 1H-pyrazole-3-(N-tert-butyl)-carboxamide |

| N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides |

| 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide |

| Rimonabant |

| Oxaprozin |

| Cholic acid |

| Bezafibrate |

| Pentoxifylline |

| Ibuprofen |

| Zaltoprofen |

| D-valine |

| Naproxen |

| Probenecid |

| Indomethacin |

| Estrone |

Coordination Chemistry and Ligand Applications of 3 Cyclopropyl 5 Phenyl 1h Pyrazole

The 3-Cyclopropyl-5-phenyl-1H-pyrazole Moiety as a Privileged Ligand Scaffold

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone in the design of "privileged scaffolds" in medicinal chemistry and coordination chemistry due to its synthetic accessibility and versatile binding properties. researchgate.netresearchgate.net The substituents on the pyrazole ring at the 3- and 5-positions significantly influence its electronic and steric characteristics, thereby dictating the properties of the resulting metal complexes.

The this compound moiety combines the steric bulk and unique electronic properties of a cyclopropyl (B3062369) group with the aromatic and potentially coordinating nature of a phenyl group. The cyclopropyl group, with its sp2-hybridized character, can electronically influence the pyrazole ring, while its compact three-dimensional structure provides significant steric hindrance around the adjacent nitrogen donor atom. This steric bulk can be strategically employed to control the coordination number and geometry of the metal center, potentially leading to the formation of complexes with specific catalytic activities or physical properties.

The phenyl group at the 5-position can also engage in π-stacking interactions, which can play a crucial role in the self-assembly of supramolecular structures. researchgate.net The combination of these two distinct substituents makes this compound a promising candidate for the development of ligands with tailored properties.

Synthesis and Characterization of Novel Polypyrazolylborate Ligands Incorporating Cyclopropyl Substituents

Polypyrazolylborate ligands, often referred to as "scorpionates," are a class of tripodal ligands that have had a profound impact on coordination chemistry. The synthesis of these ligands typically involves the reaction of a pyrazole with a borane (B79455) source, such as potassium borohydride (B1222165) (KBH4). While the synthesis of polypyrazolylborate ligands from this compound has not been explicitly detailed in the literature, the general synthetic route for analogous substituted pyrazoles is well-established.

The reaction of this compound with KBH4 would be expected to yield the corresponding potassium hydrotris(3-cyclopropyl-5-phenylpyrazolyl)borate, denoted as [Tp^c,p]K. The steric hindrance provided by the cyclopropyl and phenyl groups would likely influence the reaction conditions required and the yield of the final product.

Table 1: Hypothetical Properties of a [Tp^c,p]K Ligand

| Property | Expected Value/Characteristic |

| Formula | K[HB(C12H11N2)3] |

| Molecular Weight | ~700 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar organic solvents |

| ¹H NMR (in CDCl₃) | Characteristic signals for cyclopropyl, phenyl, and pyrazole protons |

| ¹¹B NMR (in CDCl₃) | A triplet signal characteristic of a B-H bond |

| IR (KBr pellet) | B-H stretching frequency around 2500 cm⁻¹ |

The characterization of such a ligand would rely on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would confirm the presence of the cyclopropyl and phenyl groups, while ¹¹B NMR would be crucial for identifying the formation of the borate. Infrared spectroscopy would show the characteristic B-H stretching vibration.

Design and Development of Asymmetric Imine and Amine Ligands Derived from Pyrazole Derivatives

The synthesis of asymmetric ligands is of paramount importance for enantioselective catalysis. Pyrazole derivatives are excellent platforms for the design of such ligands. rsc.org The introduction of functional groups onto the pyrazole scaffold allows for the subsequent formation of chiral imine or amine ligands.

For this compound, a potential strategy for creating asymmetric ligands would involve the formylation or amination of the phenyl ring or the introduction of a chiral substituent at the N1 position of the pyrazole. For instance, a formyl group could be introduced onto the phenyl ring, which could then be condensed with a chiral amine to yield a chiral imine ligand.

Alternatively, direct N-alkylation of the pyrazole with a chiral alkyl halide could introduce a stereocenter. The resulting chiral pyrazole could then be used as a ligand itself or be further functionalized.

Table 2: Representative Asymmetric Ligands Derived from Phenyl-Substituted Pyrazoles

| Ligand Type | General Structure | Potential Application | Reference |

| Imine Ligand | Pyrazole-CHO + Chiral Amine | Asymmetric catalysis | rsc.org |

| Amine Ligand | Reduction of Imine Ligand | Asymmetric catalysis | nih.gov |

| N-Chiral Alkyl Pyrazole | Pyrazole + Chiral Alkyl Halide | Chiral metal complexes | researchgate.net |

The development of these ligands would require multi-step synthetic procedures, and their efficacy in asymmetric catalysis would need to be evaluated through experimental studies with various metal precursors and substrates.

Investigation of Coordination Modes and the Formation of Metal Complexes

Pyrazole-based ligands can coordinate to metal ions in a variety of modes, including monodentate, bridging, and as part of a larger chelate system. researchgate.net The coordination behavior of this compound would be influenced by the nature of the metal precursor, the reaction conditions, and the electronic and steric effects of the cyclopropyl and phenyl substituents.

Based on studies of related phenyl- and pyridyl-substituted pyrazoles, it is anticipated that this compound would form stable complexes with a range of transition metals. researchgate.netznaturforsch.com The deprotonated pyrazolate anion would act as a strong N-donor.

The steric bulk of the cyclopropyl and phenyl groups could favor the formation of complexes with lower coordination numbers. For example, with late transition metals, square planar or tetrahedral geometries might be preferred. In the case of polypyrazolylborate ligands derived from this pyrazole, the tripodal nature of the ligand would enforce a facial coordination geometry on the metal center.

Table 3: Expected Coordination Complexes of this compound (L)

| Complex Formula | Metal Ion | Potential Geometry | Characterization Techniques |

| [M(L)₂Cl₂] | Co(II), Ni(II), Cu(II) | Tetrahedral or Square Planar | X-ray Crystallography, UV-Vis, Magnetic Susceptibility |

| M(L)₄₂ | Zn(II), Cd(II) | Tetrahedral or Octahedral | X-ray Crystallography, NMR, IR |

| [Ru(L)₂(bpy)]Cl₂ | Ru(II) | Octahedral | X-ray Crystallography, NMR, Cyclic Voltammetry |

| [Li(L)]₂ | Li(I) | Dimeric | X-ray Crystallography, NMR |

The characterization of these potential complexes would be carried out using single-crystal X-ray diffraction to determine the precise coordination geometry and bond parameters. Spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy, along with magnetic susceptibility measurements, would provide further insights into the electronic structure and properties of the complexes.

Green Chemistry Principles in the Synthesis and Transformations of 3 Cyclopropyl 5 Phenyl 1h Pyrazole

Exploration of Solvent-Free Reaction Methodologies

The classical synthesis of 3,5-disubstituted pyrazoles, such as the Knorr pyrazole (B372694) synthesis, typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative in a protic solvent like ethanol (B145695) or acetic acid. While effective, this approach generates significant solvent waste, which requires costly and energy-intensive disposal or recycling.

In line with green chemistry principles, significant research has focused on minimizing or eliminating solvent use. Methodologies applicable to the synthesis of 3-cyclopropyl-5-phenyl-1H-pyrazole from its logical precursors, 1-cyclopropyl-3-phenyl-1,3-propanedione and hydrazine, include solvent-free grinding and microwave-assisted synthesis. rsc.org

Solvent-free reactions, conducted by grinding the solid reactants together, often with a catalytic amount of a solid acid or base, can lead to high yields in short reaction times. rsc.org The mechanical energy from grinding can promote the reaction by increasing the contact surface area between reactants. Microwave irradiation offers another energy-efficient alternative, often accelerating reaction rates and allowing for syntheses to be completed in minutes rather than hours, frequently without the need for a bulk solvent. atlantis-press.comresearchgate.net Reports on the synthesis of various pyrazole derivatives under solvent-free conditions demonstrate the viability of this approach, which offers reduced environmental impact, operational simplicity, and often, easier product isolation. rsc.orgresearchgate.net

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis for 3,5-Disubstituted Pyrazoles

| Parameter | Conventional Method (in Ethanol) | Solvent-Free Method (Grinding/Microwave) | Green Chemistry Advantage |

| Solvent | Ethanol, Acetic Acid | None | Elimination of volatile organic compounds (VOCs), reduced waste. |

| Energy Input | Prolonged heating (reflux) | Short-time microwave irradiation or mechanical energy | Lower energy consumption, reduced carbon footprint. |

| Reaction Time | Several hours | Minutes to < 1 hour | Increased throughput, higher energy efficiency. |

| Work-up | Solvent evaporation, extraction, recrystallization | Direct isolation, minimal purification | Reduced use of auxiliary solvents, less waste generated. |

| Yield | Generally good to high | Often comparable or higher | Improved process efficiency. |

Assessment of Catalyst Efficiency, Recoverability, and Reusability

The condensation reaction to form the pyrazole ring is often catalyzed by acids (e.g., sulfuric acid, acetic acid) or bases. acs.org From a green chemistry perspective, the ideal catalyst is highly efficient, non-toxic, and easily separable from the reaction mixture for reuse. Traditional homogeneous catalysts are effective but pose challenges for recovery, often ending up in waste streams.

Furthermore, a significant trend in pyrazole synthesis is the development of catalyst-free protocols. rsc.orgresearchgate.net Some reactions can proceed efficiently under thermal or microwave conditions without any catalyst, relying on the inherent reactivity of the substrates. rsc.org These catalyst-free methods are exceptionally green as they eliminate the need for a catalyst altogether, thereby avoiding issues related to its toxicity, cost, and recovery.

Table 2: Evaluation of Catalytic Systems for Pyrazole Synthesis

| Catalyst Type | Example | Efficiency (Yield/Time) | Recoverability & Reusability | Environmental Impact |

| Homogeneous Acid | H₂SO₄, HCl | High / Fast | Difficult, often neutralized, creating salt waste | High, corrosive, generates waste. |

| Heterogeneous Solid Acid | Zeolites, Amberlyst-15 | Good-High / Moderate | Easy (filtration) / Good-Excellent | Low, catalyst is contained and reusable. |

| Nanocatalyst | Nano-ZnO | High-Excellent / Fast | Easy (filtration) / Excellent | Low, highly efficient and reusable. rsc.org |

| Catalyst-Free | None (Thermal/MW) | Good-High / Fast | Not Applicable | Lowest, no catalyst waste or recovery needed. rsc.orgresearchgate.net |

Evaluation of Atom Economy and Reaction Mass Efficiency (RME)

Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. Reaction Mass Efficiency (RME) is a more practical metric that considers the masses of all materials used (reactants, solvents, catalysts) relative to the mass of the isolated product, providing a clearer picture of the process's "greenness."

The primary synthesis route for this compound involves the condensation of 1-cyclopropyl-3-phenyl-1,3-propanedione with hydrazine hydrate.

Reaction: C₁₂H₁₂O₂ + N₂H₄·H₂O → C₁₂H₁₂N₂ + 3 H₂O

The theoretical Atom Economy for this reaction is calculated as: AE = (Molar Mass of Product) / (Sum of Molar Masses of Reactants) x 100% AE = (196.25 g/mol ) / (188.22 g/mol + 50.06 g/mol ) x 100% = 82.4%

This value indicates that even under ideal stoichiometric conditions, 17.6% of the reactant mass is lost as byproducts (in this case, water).

While an AE of 82.4% is relatively high, the RME in a typical laboratory or industrial setting is often much lower due to factors like:

Use of excess reagents to drive the reaction to completion.

Large volumes of solvents for the reaction and subsequent purification steps (e.g., extraction, chromatography).

The mass of catalysts and other auxiliary agents.

Improving RME involves optimizing reaction conditions to use stoichiometric amounts of reactants, replacing solvent-intensive purification with methods like direct crystallization, and employing solvent-free reaction conditions or recyclable solvents.

Table 3: Atom Economy vs. a Hypothetical Reaction Mass Efficiency Calculation

| Metric | Formula | Calculation for Synthesis of this compound | Result |

| Atom Economy (AE) | (Mass of Product) / (Mass of Reactants) x 100 | (196.25) / (188.22 + 50.06) x 100 | 82.4% |

| Reaction Mass Efficiency (RME) | (Mass of Product) / (Total Mass of Inputs) x 100 | (166.8 g, assuming 85% yield) / (188.22 g dione (B5365651) + 50.06 g hydrazine + 500 g ethanol + 5 g catalyst) x 100 | ~22.4% |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-cyclopropyl-5-phenyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of cyclopropyl-substituted hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid or Lewis acids). For example, cyclization under reflux in ethanol with hydrazine hydrate yields the pyrazole core, while substituent introduction requires controlled stoichiometry . Purity can be enhanced via recrystallization or column chromatography using hexane/ethyl acetate gradients.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and cyclopropane ring integrity. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., C₁₂H₁₁N₂, MW: 183.23 g/mol). Infrared (IR) spectroscopy identifies N–H stretches (~3200 cm⁻¹) and aromatic C=C bonds. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% recommended for biological assays) .

Q. How do substituents like cyclopropyl and phenyl groups affect the compound’s electronic properties and reactivity?

- Methodological Answer : The cyclopropyl group introduces ring strain and σ-electron donation, enhancing electrophilic substitution at the pyrazole ring. The phenyl group provides π-conjugation, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (e.g., Natural Bond Orbital analysis) quantify hyperconjugative interactions, while Hammett constants predict substituent effects on reaction rates .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and regioselectivity of this compound in catalytic reactions?